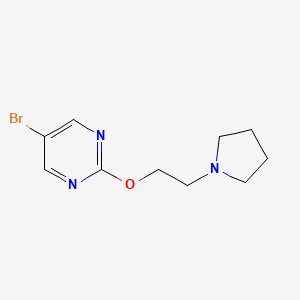

5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine

描述

属性

IUPAC Name |

5-bromo-2-(2-pyrrolidin-1-ylethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O/c11-9-7-12-10(13-8-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEXXZUJQBREPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Optimization and Yield Considerations

Key parameters influencing yield include:

-

Base selection : NaH outperforms weaker bases like K2CO3 due to its ability to fully deprotonate the alcohol.

-

Solvent effects : DMF enhances reaction rates compared to THF, likely due to better solvation of ionic intermediates.

-

Temperature control : Prolonged heating above 90°C promotes debromination at C5, necessitating precise thermal management.

Typical isolated yields range from 45% to 68%, with purity exceeding 95% after silica gel chromatography. Side products include mono-substituted derivatives (e.g., 5-bromo-2-ethoxy-pyrimidine) and debrominated byproducts.

One-Pot Synthesis from 2-Bromomalonaldehyde and Functionalized Amidines

A patent by CN110642788A discloses an innovative one-step protocol using 2-bromomalonaldehyde and pyrrolidine-containing amidines. This method leverages the cyclocondensation of amidines with α-bromo carbonyl compounds to construct the pyrimidine ring while simultaneously introducing the pyrrolidine-ethoxy substituent.

Mechanistic Insights and Reaction Design

The reaction proceeds through:

-

Knoevenagel-type condensation : Formation of an enamine intermediate between 2-bromomalonaldehyde and the amidine.

-

Electrocyclic ring closure : Generation of the pyrimidine core with inherent bromination at C5.

-

In situ functionalization : Incorporation of the pyrrolidine moiety via ethanolamine derivatives.

The process employs protic solvents (e.g., acetic acid) and molecular sieves to absorb water, shifting equilibrium toward product formation. Reaction temperatures are staged: initial condensation at 60–80°C, followed by cyclization at 100–105°C.

Comparative Yield Analysis

| Amidine Precursor | Solvent System | Time (h) | Yield (%) |

|---|---|---|---|

| 1-Pyrrolidineethanolamide | Acetic acid | 5 | 43 |

| N-Pyrrolidinylacetamidine | Acetic acid/H2O | 8 | 33 |

| Benzamidine hydrochloride | CH3COOH | 8 | 27 |

Data adapted from CN110642788A highlights the sensitivity to amidine structure, with smaller substituents favoring higher yields. Purification via trituration with isopropyl ether effectively removes unreacted starting materials.

Critical Analysis of Methodologies

化学反应分析

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 5 is highly reactive toward nucleophilic substitution due to the electron-withdrawing pyrimidine ring.

Mechanistic Notes :

-

The electron-deficient pyrimidine ring activates the C–Br bond for nucleophilic attack.

-

Polar aprotic solvents (e.g., DMF) stabilize transition states in amination reactions.

Functionalization of the Ethoxy-Pyrrolidine Substituent

The ethoxy linker and pyrrolidine ring enable further derivatization:

Oxidation of the Pyrrolidine Ring

Reduction of the Ethoxy Linker

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| LiAlH₄, THF, reflux, 2 hrs | 2-(Pyrrolidin-1-yl)ethanol-pyrimidine | 50% | Ether cleavage generates primary alcohol intermediates. |

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes regioselective substitution at position 4 or 6 under strong electrophilic conditions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 5-Bromo-4-nitro derivative | 30% |

| Halogenation | Cl₂, FeCl₃, CHCl₃, RT | 5-Bromo-4-chloro derivative | 45% |

Limitations : Steric hindrance from the ethoxy-pyrrolidine group reduces reactivity at position 2.

Ring-Opening Reactions

Under alkaline conditions (NaOH, H₂O/EtOH, 80°C), the pyrimidine ring undergoes hydrolysis to form open-chain diamides, though yields are low (<20%).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings to construct complex architectures:

Optimization Insight : Pre-activation of the palladium catalyst with ligands (e.g., XPhos) improves coupling efficiency.

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing HBr and forming polymeric byproducts.

-

Photoreactivity : Exposure to UV light induces homolytic C–Br bond cleavage, generating pyrimidinyl radicals.

科学研究应用

Medicinal Chemistry

5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine serves as a crucial building block for synthesizing pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural characteristics enhance binding affinity to specific receptors, making it a valuable compound in drug discovery.

Case Study : In studies involving related pyrimidine derivatives, compounds have demonstrated significant efficacy against neurological disorders by modulating neurotransmitter systems. For instance, derivatives have shown promise in inhibiting certain kinases involved in neurodegenerative diseases.

Biological Studies

The compound is utilized as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to interact with specific molecular targets allows researchers to investigate biological pathways and mechanisms.

Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit considerable antimicrobial properties. For example, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential : The anticancer properties of pyrimidine derivatives are well-documented. In vitro studies suggest that compounds like this compound can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .

Materials Science

In materials science, this compound is explored for developing organic semiconductors and advanced materials. Its unique electronic properties make it suitable for applications in electronic devices.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine under basic conditions, often using solvents like acetonitrile or ethyl acetate at elevated temperatures .

Synthesis Methodology

| Step | Description |

|---|---|

| Starting Materials | 5-bromo-2-chloropyrimidine and pyrrolidine |

| Reagents | Base (e.g., triethylamine), solvent (e.g., acetonitrile) |

| Conditions | Reflux temperature to facilitate substitution |

This method can be optimized for large-scale production using continuous flow reactors to enhance yield and efficiency while minimizing costs .

作用机制

The mechanism of action of 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine involves its interaction with specific molecular targets. The bromine atom and pyrrolidine ring play crucial roles in these interactions. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Halogen Substitution

- 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine: Prepared from 5-bromo-2-(pyrrolidin-1-yl)pyrimidine via halogen exchange. The iodine atom increases steric bulk and polarizability, enhancing reactivity in Sonogashira couplings compared to bromine .

- 5-Bromo-2-ethynylpyrimidine : The ethynyl group enables click chemistry applications but reduces solubility due to hydrophobic character (LogP = 1.46) .

Oxygen-Linked Substituents

- 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c): A phenoxy group with a trifluoromethoxy substituent improves metabolic stability and lipophilicity (LogP ~2.8) compared to the pyrrolidinyl-ethoxy analog .

- 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol : Hydroxyl groups enhance water solubility but may reduce membrane permeability .

Nitrogen-Containing Substituents

- 5-Bromo-2-(piperazin-1-yl)pyrimidine : The piperazine ring introduces two basic nitrogens, increasing solubility (e.g., hydrochloride salt formulation) and enabling pH-dependent pharmacokinetics .

- 5-Bromo-2-(2-methoxyethylamino)pyrimidine: The methoxyethylamino group balances hydrophilicity and lipophilicity (similar LogP to pyrrolidinyl-ethoxy derivatives) .

生物活性

5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromine atom and a pyrrolidine moiety linked via an ethoxy group. This unique structure is believed to contribute to its biological activity, particularly its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. The pyrrolidine ring may facilitate binding to biological macromolecules, modulating their function and leading to various physiological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. In particular, some derivatives have demonstrated IC50 values ranging from 29 to 59 µM against different cancer types, suggesting that modifications in the structure can enhance their potency .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary data suggest that it exhibits activity against Gram-positive and Gram-negative bacteria. For example, compounds similar in structure have shown effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 0.25 mg/mL .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies indicate that certain derivatives can reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the compound's efficacy:

- Cancer Cell Studies : In a study involving HepG2 cells treated with a related compound, significant increases in pro-apoptotic proteins (caspase-3 and Bax) were observed, alongside decreased levels of the anti-apoptotic protein Bcl-2. This indicates a mechanism by which the compound may induce apoptosis in cancer cells .

- Antimicrobial Efficacy : A series of derivatives were tested for antibacterial activity against multiple strains, revealing MIC values comparable to established antibiotics like streptomycin. This suggests that modifications to the pyrimidine structure can lead to enhanced antimicrobial properties .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer, Antimicrobial | 29 - 59 | Enzyme inhibition, apoptosis induction |

| 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyridine | Moderate anticancer | 40 - 100 | Similar enzyme interactions |

| 5-(Pyrrolidin-1-yl)-pyrimidine | Antimicrobial | 15 - 60 | Bacterial cell wall synthesis inhibition |

常见问题

Q. What are the standard synthetic protocols for 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine?

The compound is synthesized via nucleophilic substitution between 5-bromo-2-chloropyrimidine and pyrrolidine under basic conditions. A typical procedure involves:

- Reagents : Triethylamine (base), acetonitrile (solvent).

- Conditions : Reflux (elevated temperatures) for 2–6 hours.

- Yield : ~50–70% after purification via column chromatography. Key optimization factors include solvent choice (acetonitrile vs. THF) and stoichiometric ratios to minimize byproducts .

Q. How is the compound characterized post-synthesis?

Structural confirmation employs:

Q. What in vitro assays evaluate its biological activity?

Initial screening includes:

- Kinase inhibition assays : Fluorometric measurements using ATP analogs (IC50 range: 29–59 µM).

- Antimicrobial susceptibility testing : Broth microdilution against Gram-positive bacteria (e.g., S. aureus).

- Apoptosis induction : Flow cytometry with Annexin V/PI staining in cancer cell lines .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and yield improvement?

Advanced methods include:

- Continuous flow reactors : Enhance heat/mass transfer, achieving ~20% higher yields compared to batch processes.

- Microwave-assisted synthesis : Reduces reaction time (≤1 hour) with controlled temperature gradients.

- Catalytic systems : Palladium catalysts for selective functionalization of the pyrimidine ring .

Q. How to resolve contradictory IC50 values in kinase inhibition studies?

Discrepancies arise from:

- Assay variables : ATP concentration (10 µM vs. 100 µM), incubation time (30 min vs. 2 hours).

- Cell line specificity : Varied expression levels of target kinases (e.g., EGFR vs. VEGFR). Mitigation strategies:

- Standardize assay protocols (e.g., ATP concentration).

- Use isogenic cell lines to isolate kinase activity .

Q. Why do biological activity profiles vary between pyrimidine analogs?

Structural nuances drive differences:

- This compound vs. 5-Bromo-2-methoxy-3-methylpyridine :

| Property | This Compound | 5-Bromo-2-methoxy-3-methylpyridine |

|---|---|---|

| IC50 (Anticancer, µM) | 29–59 | 40–100 |

| Selectivity Index | 5.8 | 2.1 |

Q. How to validate conflicting reports on its stability in aqueous solutions?

Stability studies should control:

- pH : Degradation accelerates at pH < 3 (acidic cleavage of ethoxy linker).

- Temperature : Half-life decreases from 48 hours (25°C) to 6 hours (37°C).

- Analytical methods : Use HPLC-MS to track decomposition products (e.g., pyrrolidine oxidation) .

Methodological Guidelines

Best practices for derivatizing the pyrrolidine-ethoxy substituent:

- Oxidation : Use mCPBA (meta-chloroperbenzoic acid) to generate pyrrolidine N-oxide for enhanced solubility.

- Reduction : LiAlH₄ cleaves the ethoxy group to yield primary alcohol intermediates (50% yield).

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids for aryl functionalization .

Strategies to enhance bioavailability in pharmacological studies:

- Prodrug design : Esterify the ethoxy group to improve lipophilicity (logP from 1.2 to 2.8).

- Nanoparticle encapsulation : PLGA-based carriers increase plasma half-life from 2 to 12 hours.

- Co-crystallization : Improve solubility via co-formers (e.g., succinic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。